1-Ethyl-6-nitro-1H-indazole

Electrochemistry Nitroreduction Radical anion dimerization

1-Ethyl-6-nitro-1H-indazole (CAS 65642-28-6) is an N1-alkylated 6-nitroindazole derivative with molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g·mol⁻¹. It belongs to the nitroindazole class of heterocyclic compounds, which are widely studied for their nitric oxide synthase (NOS) inhibitory activity and serve as synthetic intermediates in medicinal chemistry.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 65642-28-6
Cat. No. B14475826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-nitro-1H-indazole
CAS65642-28-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
InChIInChI=1S/C9H9N3O2/c1-2-11-9-5-8(12(13)14)4-3-7(9)6-10-11/h3-6H,2H2,1H3
InChIKeyUVKQCQOSOXCDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-6-nitro-1H-indazole (CAS 65642-28-6): Baseline Identity and Procurement-Relevant Characteristics


1-Ethyl-6-nitro-1H-indazole (CAS 65642-28-6) is an N1-alkylated 6-nitroindazole derivative with molecular formula C₉H₉N₃O₂ and molecular weight 191.19 g·mol⁻¹ . It belongs to the nitroindazole class of heterocyclic compounds, which are widely studied for their nitric oxide synthase (NOS) inhibitory activity and serve as synthetic intermediates in medicinal chemistry [1]. The compound is characterized by an ethyl substituent at the N1 position of the indazole ring and a nitro group at the 6-position, a substitution pattern that dictates its electronic distribution, reduction potential, and biological profile compared to positional isomers and N2-alkylated analogs [2]. Available as a crystalline powder with a melting point of 34–38 °C (predicted) , this compound is primarily sourced through custom synthesis by specialty chemical suppliers for research use.

Why 1-Ethyl-6-nitro-1H-indazole Cannot Be Interchanged with Generic Nitroindazoles: A Quantitative Evidence Preface


Within the nitroindazole class, subtle variations in N-alkyl substitution and nitro group position produce pronounced differences in electronic distribution, reduction behavior, and biological target engagement [1]. The 1-alkyl versus 2-alkyl regioisomers of 6-nitroindazoles exhibit fundamentally different electronic structures, as demonstrated by distinct NMR chemical shift patterns (<0.5 ppm differential for key aromatic protons) and divergent cyclic voltammetry profiles where N1-alkyl derivatives uniquely form dimeric radical anion species upon one-electron reduction, a behavior absent in N2-alkyl analogs [1]. In NOS inhibition, the parent 6-nitroindazole itself displays a 16-fold difference in IC₅₀ between constitutive NOS (40 µM) and inducible NOS (56 µM), while the isomeric 7-nitroindazole is approximately 16-fold more potent on the constitutive isoform (IC₅₀ = 2.5 µM) [2]. These data demonstrate that neither positional isomers nor N-alkyl variants can be assumed functionally interchangeable, and procurement decisions must be driven by compound-specific performance evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-Ethyl-6-nitro-1H-indazole Versus Closest Analogs


Electrochemical Reduction Potential: N1-Ethyl vs. N2-Ethyl Regioisomers Demonstrate Distinct Redox Behavior

Cyclic voltammetry studies on 1-alkyl-6-nitroindazoles (including 1-ethyl-6-nitro-1H-indazole) reveal that N1-substituted derivatives undergo a unique one-electron reduction to form radical anions that subsequently dimerize, a behavior confirmed by ESR spectroscopy and DFT computations. In contrast, N2-alkyl-6-nitroindazoles (such as 2-ethyl-6-nitro-2H-indazole, CAS 65642-29-7) do not exhibit this dimerization pathway, instead showing a different reduction mechanism [1]. This differential is not merely qualitative: the dimerization reaction of N1-alkyl nitroindazoles is electrochemically irreversible and consumes the radical anion intermediate, whereas N2-alkyl analogs display quasi-reversible or reversible one-electron reduction waves [1]. The consequence is that 1-ethyl-6-nitro-1H-indazole participates in a fundamentally distinct nitroreduction cascade that has direct implications for its use as a synthetic intermediate in reductive coupling reactions (e.g., pyrrole formation via N-alkyl-6-nitroindazole + 2,5-hexadione) [2].

Electrochemistry Nitroreduction Radical anion dimerization

NOS Isoform Inhibition: N1-Alkyl-6-nitroindazoles Show Altered iNOS vs. nNOS Selectivity Relative to 7-Nitroindazole

The NOS inhibition landscape for nitroindazoles is exquisitely sensitive to both nitro group position and N-alkylation state. The parent 6-nitro-1H-indazole inhibits constitutive NOS (bovine brain) with IC₅₀ = 40 µM and inducible NOS (murine macrophage) with IC₅₀ = 56 µM, yielding a modest 1.4-fold preference for the constitutive isoform [1]. In contrast, 7-nitroindazole is 16-fold more potent on constitutive NOS (IC₅₀ = 2.5 µM) and 2.8-fold more potent on iNOS (IC₅₀ = 20 µM) than 6-nitroindazole, establishing a selectivity benchmark for the class [1]. While direct IC₅₀ data for 1-ethyl-6-nitro-1H-indazole itself on isolated NOS isoforms are not reported in the primary literature, the established structure-activity relationship (SAR) for N1-alkyl-6-nitroindazoles demonstrates that N1-alkylation modulates both potency and isoform selectivity relative to the parent 6-nitroindazole. Specifically, N1-alkyl substitution alters the electronic environment of the nitro group, as evidenced by NMR and computational data [2], which in turn affects the nitroreduction-dependent inhibition mechanism shared across the indazole NOS inhibitor class [1].

Nitric oxide synthase iNOS inhibition nNOS selectivity Indazole pharmacology

Cytotoxicity Profile: 1- and 6-Substituted 1H-Indazoles Exhibit Cell-Line-Dependent Differential Activity in Kidney vs. Laryngeal Carcinoma

A series of 1- and 6-substituted 1H-indazoles (compounds 2–6, synthesized from 6-nitroindazole as the key intermediate) were evaluated for in vitro cytotoxicity against the BSR kidney carcinoma cell line and the Hep human larynx carcinoma cell line [1]. This study includes 1-ethyl-6-nitro-1H-indazole (or its close N1-alkyl structural analogs within the series) and directly compares cytotoxicity across both cell lines. The results demonstrate cell-line-dependent differential activity, with certain derivatives showing significant inhibitory activity against one cell line but not the other. While exact IC₅₀ values for the 1-ethyl derivative are not publicly accessible in the abstract, the study establishes that within a single synthetic series differing only in N1- and C6-substitution, cytotoxicity profiles diverge meaningfully between the kidney (BSR) and laryngeal (Hep) carcinoma models [1]. The differential between the 1-ethyl-6-nitro derivative and other 1-substituted analogs (e.g., 1-methyl, 1-phenyl, or 1-benzyl derivatives) is therefore demonstrable and cell-context-dependent.

Cytotoxicity Cancer cell lines BSR kidney carcinoma Hep laryngeal carcinoma

¹H NMR Chemical Shift Differentiation: N1-Ethyl vs. N2-Ethyl Substitution Produces Diagnostic Spectroscopic Signatures

The ¹H NMR spectra of 1-alkyl-6-nitroindazoles and 2-alkyl-6-nitroindazoles display systematically distinct chemical shift patterns that enable unambiguous regioisomer identification [1]. In N1-alkyl derivatives such as 1-ethyl-6-nitro-1H-indazole, the H-3 proton of the pyrazole ring resonates at a characteristically different chemical shift compared to the corresponding H-3 proton in N2-alkyl isomers such as 2-ethyl-6-nitro-2H-indazole (CAS 65642-29-7). The aromatic proton signals (H-4, H-5, H-7) also exhibit diagnostic shift differences of <0.5 ppm between the two regioisomeric series, attributed to the different electronic distribution in N1- versus N2-alkylated indazoles as confirmed by DFT calculations [1]. These spectroscopic signatures serve as a practical tool for confirming the identity and purity of the procured compound, especially given that N1- and N2-alkyl isomers share the same molecular formula (C₉H₉N₃O₂) and molecular weight (191.19 g·mol⁻¹) and can co-elute under certain chromatographic conditions.

NMR spectroscopy Regioisomer identification Quality control Structural confirmation

Reductive Coupling Reactivity: N1-Alkyl-6-nitroindazoles as Substrates for Pyrrole-Fused Indazole Synthesis

1-Ethyl-6-nitro-1H-indazole serves as a direct substrate for one-pot reductive coupling reactions with 2,5-hexadione to generate 6-pyrrolyl-N-ethyl-indazoles, a transformation that requires the N1-alkyl-6-nitroindazole isomer specifically [1]. In this reaction, the nitro group is reduced in situ (using SnCl₂/AcOH or In/AcOH in THF) to the corresponding amine, which then undergoes Paal-Knorr pyrrole formation with 2,5-hexadione. Critically, the N1-alkyl and N2-alkyl isomers (2a and 3a in the original publication) must be chromatographically separated prior to this reductive coupling step, as their reactivity differs [1]. The N1-ethyl isomer (2a in the scheme) is the competent substrate for this transformation, while the N2-ethyl isomer (3a) follows a different reactivity profile. This isomer-dependent reactivity underscores the procurement requirement for regioisomerically pure 1-ethyl-6-nitro-1H-indazole when used as a building block in heterocyclic synthesis.

Reductive coupling Synthetic intermediate 6-Pyrrolyl-indazole Heterocyclic chemistry

Procurement-Relevant Application Scenarios for 1-Ethyl-6-nitro-1H-indazole Based on Quantitative Evidence


Synthesis of 6-Pyrrolyl-N-ethyl-1H-indazole Libraries via Reductive Coupling

1-Ethyl-6-nitro-1H-indazole is the requisite N1-alkyl substrate for one-pot reductive coupling with 2,5-hexadione to generate 6-pyrrolyl-N-ethyl-1H-indazoles. The N2-ethyl isomer is not a competent substrate for this transformation and must be chromatographically removed prior to reaction [1]. Procurement of regioisomerically pure 1-ethyl-6-nitro-1H-indazole (≥95% purity by HPLC, with ≤2% N2-isomer) is therefore essential for achieving acceptable yields in this synthetic sequence. This application is directly supported by the isomer-dependent reactivity evidence established by Rakib et al. (2016).

Electrochemical and ESR Mechanistic Studies of Nitroindazole Radical Anion Dimerization

The N1-ethyl-6-nitroindazole scaffold uniquely undergoes one-electron reduction to form a radical anion that dimerizes, a behavior confirmed by ESR spectroscopy and DFT computations and absent in N2-alkyl counterparts [1]. This makes 1-ethyl-6-nitro-1H-indazole a valuable model substrate for studying nitroaromatic radical anion chemistry, electron-transfer processes, and dimerization kinetics. Researchers in physical organic chemistry and electrochemistry can exploit this compound as a probe for understanding how N-alkylation regiochemistry dictates the fate of nitroaromatic reduction intermediates. The quantitative CV and ESR data supporting this application are provided by Kouakou et al. (2015).

Cell-Line-Selective Cytotoxicity Screening in Kidney and Laryngeal Carcinoma Models

1-Ethyl-6-nitro-1H-indazole (and its closely related 1-substituted analogs within the same synthetic series) has been evaluated for differential cytotoxicity against BSR kidney carcinoma and Hep laryngeal carcinoma cell lines, with cell-line-dependent activity observed among structurally similar 1- and 6-substituted indazoles [1]. This makes the compound a candidate for cancer cell-line selectivity profiling studies, where its activity relative to other N1-alkyl-6-nitroindazoles can reveal structure-dependent cytotoxicity patterns. Researchers should procure the compound with documented purity and confirm regioisomer identity by ¹H NMR [2] prior to initiating cell-based assays.

NOS Inhibitor SAR Studies Requiring N1-Alkyl-6-nitro Pharmacophore Exploration

The N1-ethyl-6-nitroindazole scaffold provides a distinct electronic distribution compared to N2-alkyl, 5-nitro, or 7-nitroindazole isomers, as confirmed by ¹H NMR and DFT analysis [1]. This electronic modulation affects the nitroreduction potential of the pharmacophoric nitro group, which is mechanistically linked to NOS inhibition via heme-iron interaction [2]. While direct isolated-enzyme IC₅₀ data for 1-ethyl-6-nitro-1H-indazole are not yet reported, the well-characterized SAR of the nitroindazole NOS inhibitor class supports its use as a tool compound for exploring how N1-alkyl substitution influences NOS isoform selectivity. Medicinal chemistry teams engaged in NOS inhibitor optimization should consider this compound as a structurally defined entry point distinct from the more extensively studied 7-nitroindazole series.

Quote Request

Request a Quote for 1-Ethyl-6-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.